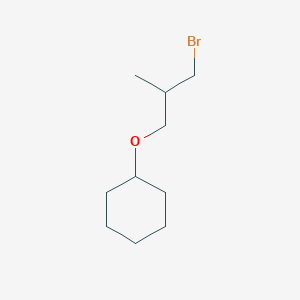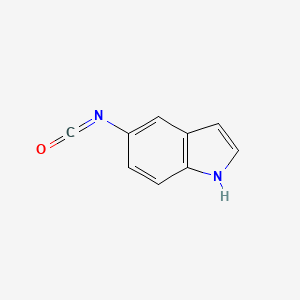
3-(4-(Methylthio)phenoxy)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Methylthio)phenoxy)piperidine is an organic compound with the molecular formula C12H17NOS. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylthio)phenoxy)piperidine typically involves the reaction of 4-(Methylthio)phenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction, where 4-(Methylthio)phenol reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the reaction temperature and time, are carefully controlled to achieve the desired product on a large scale .
化学反応の分析
Types of Reactions
3-(4-(Methylthio)phenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylthio group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy ring .
科学的研究の応用
3-(4-(Methylthio)phenoxy)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(4-(Methylthio)phenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential metabolic processes .
類似化合物との比較
Similar Compounds
4-(Methylthio)phenol: A precursor in the synthesis of 3-(4-(Methylthio)phenoxy)piperidine.
Piperidine: The parent compound, which is a common building block in organic synthesis.
Phenoxy derivatives: Compounds with similar phenoxy groups but different substituents.
Uniqueness
This compound is unique due to the presence of both the piperidine ring and the methylthio-substituted phenoxy group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
分子式 |
C12H17NOS |
|---|---|
分子量 |
223.34 g/mol |
IUPAC名 |
3-(4-methylsulfanylphenoxy)piperidine |
InChI |
InChI=1S/C12H17NOS/c1-15-12-6-4-10(5-7-12)14-11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 |
InChIキー |
SDNJQTYWQTYHAI-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)OC2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanaminedihydrochloride](/img/structure/B13530216.png)


![Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate](/img/structure/B13530242.png)



![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13530261.png)
![6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride](/img/structure/B13530266.png)

